molecular formula C18H14N2O2 B15165686 2-phenoxy-N-phenyl-3-Pyridinecarboxamide CAS No. 289500-13-6

2-phenoxy-N-phenyl-3-Pyridinecarboxamide

Cat. No.: B15165686
CAS No.: 289500-13-6
M. Wt: 290.3 g/mol
InChI Key: QJJFTJAQFNGRCK-UHFFFAOYSA-N
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Description

2-phenoxy-N-phenyl-3-Pyridinecarboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyridine ring substituted with a phenoxy group and a phenyl group attached to the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-phenyl-3-Pyridinecarboxamide typically involves the reaction of 2-phenoxypyridine-3-carboxylic acid with aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-phenyl-3-Pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The phenoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-phenoxy-N-phenyl-3-Pyridinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-phenyl-3-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide
  • N-phenyl-2-[4-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide

Uniqueness

2-phenoxy-N-phenyl-3-Pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

289500-13-6

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-phenoxy-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C18H14N2O2/c21-17(20-14-8-3-1-4-9-14)16-12-7-13-19-18(16)22-15-10-5-2-6-11-15/h1-13H,(H,20,21)

InChI Key

QJJFTJAQFNGRCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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